
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: is an organic compound with the molecular formula C9H8BrFO It is a derivative of indene, characterized by the presence of bromine and fluorine atoms on the indene ring, along with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Bromination and Fluorination: The starting material, 2,3-dihydro-1H-inden-1-one, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the indene ring.
Reduction: The resulting 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is then reduced to form the corresponding alcohol, this compound.
Industrial Production Methods:
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form the corresponding ketone, 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The bromine and fluorine atoms on the indene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Various reduced derivatives of the indene ring.
Substitution: Substituted derivatives with different functional groups replacing the bromine or fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry:
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.
Wirkmechanismus
The mechanism of action of 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: This compound is structurally similar but lacks the hydroxyl group.
4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: Another similar compound with the bromine and fluorine atoms in different positions.
Uniqueness:
The presence of both bromine and fluorine atoms, along with the hydroxyl group, makes 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol unique
Eigenschaften
Molekularformel |
C9H8BrFO |
|---|---|
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2 |
InChI-Schlüssel |
TZXQUXQNXPJFSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2C1O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)
![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)

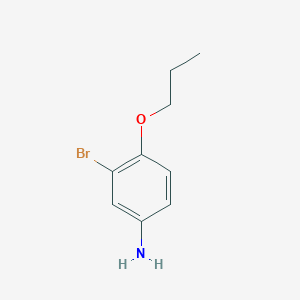
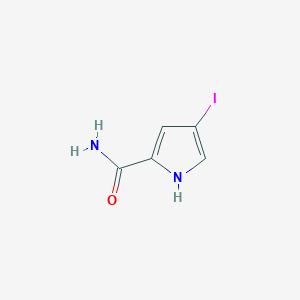
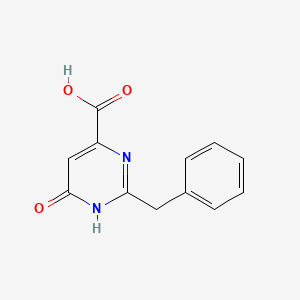

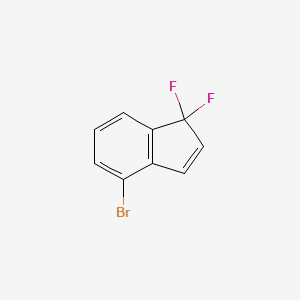


![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)
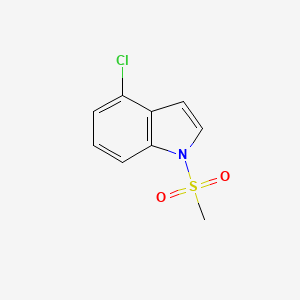
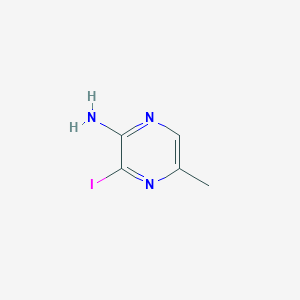
![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
